Guanidylfungin B

Antifungal susceptibility Macrolide antibiotics Staphylococcus aureus

Procure Guanidylfungin B as a structurally defined N-demethyl comparator to guanidylfungin A for definitive SAR antifungal studies. Its unique hydrogen-bonding capacity influences molecular recognition and target selectivity, while the malonic acid monoester moiety serves as a chemical handle for demalonylation and subsequent alkylation—enabling the generation of novel N-demethylated derivatives. This compound is essential for medicinal chemistry programs seeking to expand guanidine macrolide chemical space beyond the A series and to investigate structure-dependent synergy profiles with imidazole antifungals.

Molecular Formula C57H101N3O18
Molecular Weight 1116.4 g/mol
CAS No. 94116-20-8
Cat. No. B1235020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidylfungin B
CAS94116-20-8
Synonymsguanidylfungin B
Molecular FormulaC57H101N3O18
Molecular Weight1116.4 g/mol
Structural Identifiers
SMILESCC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C
InChIInChI=1S/C57H101N3O18/c1-31(15-12-10-11-13-22-60-56(58)59)23-36(6)53-35(5)17-14-16-34(4)52(72)38(8)45(65)26-41(62)24-40(61)25-42-27-47(67)54(73)57(75,78-42)30-48(68)33(3)18-20-43(63)37(7)46(66)28-44(64)32(2)19-21-49(39(9)55(74)77-53)76-51(71)29-50(69)70/h15-16,19,21,32-33,35-49,52-54,61-68,72-73,75H,10-14,17-18,20,22-30H2,1-9H3,(H,69,70)(H4,58,59,60)/b21-19+,31-15+,34-16+
InChIKeyDVNBCGGJVDKDQA-UCNQLLDXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidylfungin B (CAS 94116-20-8): Chemical Identity and Baseline Antifungal Profile for Researcher Procurement


Guanidylfungin B (CAS 94116-20-8) is a 36-membered macrocyclic polyhydroxyl lactone antibiotic belonging to the guanidylfungin class. It is the N-demethyl analog of guanidylfungin A, with the molecular formula C₅₇H₁₀₁N₃O₁₈ and a molecular weight of 1115.4 Da [1]. Produced by Streptomyces hygroscopicus No. 662, guanidylfungin B exhibits broad-spectrum activity against fungi and Gram-negative bacteria, with a mechanism of action linked to its guanidine-containing polyhydroxyl macrolide structure [2]. The compound is isolated as a white powder with a decomposition point of 138–142°C and is soluble in dimethyl sulfoxide and pyridine but sparingly soluble in chloroform, ethyl acetate, and acetone [3].

Why Guanidylfungin B Cannot Be Interchanged with Guanidylfungin A or Other In-Class Macrolides


Within the guanidylfungin family, structural differences directly translate into divergent biological and physicochemical properties that preclude simple substitution. Guanidylfungin B differs from guanidylfungin A by the absence of an N-methyl group on the guanidine side chain, altering hydrogen-bonding networks and molecular recognition [1]. While closely related analogs such as azalomycin F₄ and copiamycin share a common macrolide scaffold, their antimicrobial potency varies substantially: azalomycin F₄ is at least 16-fold more potent than guanidylfungin B against Staphylococcus aureus and Candida albicans under identical assay conditions [2]. Furthermore, the malonic acid monoester moiety present in guanidylfungin B imposes low aqueous solubility (<1 mg/mL), which—although shared with copiamycin—can be chemically exploited to generate demalonyl derivatives with enhanced activity and solubility; the N-demethyl architecture of guanidylfungin B means that its demalonylated product is structurally distinct from that derived from guanidylfungin A, potentially yielding a unique pharmacological fingerprint [2][3]. These quantitative and structural divergences make generic substitution scientifically untenable without experimental validation.

Quantitative Differentiation of Guanidylfungin B Against Closest Analogs: Head-to-Head MIC, MCC, and Solubility Data


Antistaphylococcal Potency of Guanidylfungin B Compared to Guanidylfungin A and Azalomycin F₄

In a direct head-to-head comparison performed under identical broth dilution conditions (heart infusion broth, 37°C), guanidylfungin B exhibited a minimal inhibitory concentration (MIC) of 200 µg/mL against Staphylococcus aureus 209P, identical to guanidylfungin A (200 µg/mL) but substantially higher than azalomycin F₄, which required only 12.5 µg/mL to achieve the same effect [1]. This represents a 16-fold difference in potency between guanidylfungin B and azalomycin F₄, confirming that potency-based substitution is not possible.

Antifungal susceptibility Macrolide antibiotics Staphylococcus aureus

Anticandidal Activity and Fungicidal Capacity of Guanidylfungin B vs. Azalomycin F₄ and Copiamycin

Against Candida albicans (2 × 10⁶ cells/mL, Sabouraud dextrose agar, 30°C), guanidylfungin B showed an MIC of 200 µg/mL and a minimal fungicidal concentration (MCC) exceeding 200 µg/mL, indicating a fungistatic rather than fungicidal profile [1]. Azalomycin F₄, by contrast, achieved an MIC of 12.5 µg/mL and an MCC of >200 µg/mL, while copiamycin was identical to guanidylfungin B at 200/>200 µg/mL. The MCC/MIC ratio for guanidylfungin B is >1, confirming its fungistatic nature.

Candida albicans Fungicidal activity MCC/MIC ratio

Anti-Aspergillus Activity: Guanidylfungin B is Less Active Than Azalomycin F₄ but Comparable to Copiamycin

For Aspergillus fumigatus IAM 2046 (5 × 10⁵ spores/mL, 30°C), guanidylfungin B displayed an MIC >200 µg/mL, indicating minimal activity at the tested concentrations [1]. Azalomycin F₄ was more effective with an MIC of 25 µg/mL, a >8-fold improvement. Both guanidylfungin A and copiamycin also exceeded 200 µg/mL, demonstrating that the entire guanidylfungin class exhibits intrinsically weak anti-Aspergillus activity relative to azalomycin F₄.

Aspergillus fumigatus Antifungal susceptibility Macrolide

Broad-Spectrum Activity Against Filamentous Fungi: MIC Values for Trichophyton mentagrophytes and Sporothrix schenckii

In the original isolation study, guanidylfungins A and B were evaluated against a panel of pathogenic fungi [1]. Guanidylfungin B showed an MIC range of 6.25–12.5 µg/mL against Trichophyton mentagrophytes and 25 µg/mL against Sporothrix schenckii, demonstrating higher potency against dermatophytes than against Candida or Aspergillus species (where MICs were 25–100 µg/mL and 50 µg/mL, respectively). No head-to-head comparator data from the same study are available for these specific organisms; however, the differential potency across fungal genera constitutes a distinguishable activity fingerprint.

Dermatophyte Trichophyton mentagrophytes Sporothrix schenckii

Synergistic Potential with Imidazole Antifungals: A Class-Level Inference for Guanidylfungin B

The guanidylfungin class, including guanidylfungin B, has been reported to exhibit synergistic antifungal effects when combined with imidazole antimycotics such as clotrimazole, miconazole, and ketoconazole [1]. Although no direct quantitative synergy data (e.g., FICI values) are publicly available for guanidylfungin B alone, the patent literature explicitly claims that guanidylfungin derivatives, when used in weight ratios of 250:1 to 1:100 with imidazoles, produce synergistic effects against Candida spp., Trichomonas spp., and dermatophytes [1][2]. This synergy is attributed to ionophoric activity associated with the guanidine-containing macrolide scaffold.

Synergy Imidazole Combination therapy

Aqueous Solubility Limitation as a Differentiating Factor: Guanidylfungin B vs. Demalonyl Derivatives

Guanidylfungin B, like its parent analog guanidylfungin A, contains a malonic acid monoester that contributes to low aqueous solubility (<1 mg/mL) [1]. Demalonylation of guanidylfungin A yields demalonylmethylguanidylfungin A, which achieves water solubility and an approximately 8-fold increase in antifungal activity [2]. Although direct demalonylation data for guanidylfungin B are not yet published, its structural identity with guanidylfungin A at all positions except the N-methyl group predicts that a demalonyl derivative of guanidylfungin B would possess distinct stereoelectronic properties, offering a novel chemical space for derivatization that is not accessible from guanidylfungin A alone.

Solubility Formulation Demalonylation

High-Value Research and Procurement Scenarios for Guanidylfungin B (CAS 94116-20-8)


Structure-Activity Relationship (SAR) Studies on Guanidine-Containing Macrolides

Guanidylfungin B is the N-demethyl analog of guanidylfungin A, providing a critical comparator for SAR investigations into the role of N-methylation on antifungal potency, spectrum, and physicochemical properties. The direct MIC equivalence between A and B against S. aureus and C. albicans (both 200 µg/mL) [1] indicates that N-demethylation does not alter potency at these targets, but its distinct hydrogen-bonding capacity may influence target selectivity and resistance profiles. Researchers can use guanidylfungin B as a probe to decouple the contributions of the guanidine moiety from those of the macrolide core.

Semisynthetic Derivatization to Generate Water-Soluble, High-Potency Antifungals

The malonic acid monoester in guanidylfungin B imparts low aqueous solubility (<1 mg/mL) but also serves as a chemical handle for demalonylation and subsequent alkylation [2]. The eight-fold activity enhancement observed for demalonylmethylguanidylfungin A [3] provides a proof-of-concept that analogous derivatization of guanidylfungin B could yield a novel N-demethylated demalonyl derivative with potentially distinct biological properties. Procurement of guanidylfungin B is therefore justified for medicinal chemistry programs seeking to expand the chemical space of guanidine macrolide antifungals beyond the A series.

Combination Antifungal Screening with Imidazole Agents

Guanidylfungin B belongs to a class of macrolides reported to synergize with imidazole antifungals (clotrimazole, miconazole, ketoconazole) at weight ratios of 250:1 to 1:100 [4]. This synergy is linked to ionophoric activity, and guanidylfungin B's unique N-demethyl structure may yield a distinct synergy profile compared to guanidylfungin A. Screening guanidylfungin B in combination with imidazoles against Candida spp. and Trichophyton spp. can reveal structure-dependent synergy patterns that guide the development of reduced-toxicity topical formulations.

Dermatophyte-Focused Antifungal Discovery Programs

Guanidylfungin B exhibits 4- to 16-fold higher potency against Trichophyton mentagrophytes (MIC 6.25–12.5 µg/mL) and Sporothrix schenckii (MIC 25 µg/mL) compared to Candida albicans (MIC 25–100 µg/mL) [5]. This differential activity profile supports its use as a lead scaffold for topical antifungal development targeting dermatophytosis, where its relatively weaker anti-Candida activity is less of a liability and its fungistatic mechanism may be adequate for superficial infections.

Quote Request

Request a Quote for Guanidylfungin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.